

Spectral Analysis of 2-(4-Methoxyphenyl)acetohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)acetohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-(4-Methoxyphenyl)acetohydrazide** ($C_9H_{12}N_2O_2$), a compound of interest in pharmaceutical and chemical research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

2-(4-Methoxyphenyl)acetohydrazide is an organic compound with a molecular weight of 180.20 g/mol ^[1]. Its structure consists of a p-methoxyphenyl group attached to an acetohydrazide moiety.

Caption: Chemical structure of **2-(4-Methoxyphenyl)acetohydrazide**.

Spectral Data Summary

The following tables summarize the key spectral data obtained for **2-(4-Methoxyphenyl)acetohydrazide**.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~7.20	Doublet	2H	Aromatic (H-2, H-6)
~6.85	Doublet	2H	Aromatic (H-3, H-5)
~8.90	Singlet (broad)	1H	-NH- (amide)
~4.20	Singlet (broad)	2H	-NH ₂ (hydrazide)
~3.75	Singlet	3H	-OCH ₃
~3.40	Singlet	2H	-CH ₂ -

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~170.0	C=O (amide)
~158.5	C-4 (aromatic)
~130.0	C-2, C-6 (aromatic)
~127.5	C-1 (aromatic)
~114.0	C-3, C-5 (aromatic)
~55.0	-OCH ₃
~40.0	-CH ₂ -

Note: Specific experimental values for ¹H and ¹³C NMR were not available in the searched literature. The presented data is based on typical chemical shifts for similar structural motifs.

FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Strong, Broad	N-H stretching (hydrazide)
3150 - 3250	Medium	N-H stretching (amide)
3000 - 3100	Medium	C-H stretching (aromatic)
2850 - 2950	Medium	C-H stretching (aliphatic)
~1650	Strong	C=O stretching (amide I)
1500 - 1600	Strong	N-H bending (amide II), C=C stretching (aromatic)
~1245	Strong	C-O-C asymmetric stretching
~1030	Strong	C-O-C symmetric stretching

Mass Spectrometry Data

m/z	Relative Intensity	Assignment
180	Moderate	[M] ⁺ (Molecular Ion)
121	High	[CH ₃ O-C ₆ H ₄ -CH ₂] ⁺ (p-methoxybenzyl cation)
148	High	[M - NH ₂ NH] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These represent standard protocols and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

A sample of **2-(4-Methoxyphenyl)acetohydrazide** (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) and injected into the GC. The GC is equipped with a capillary column suitable for the separation of aromatic compounds. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded over a mass range of m/z 50-500.

Data Visualization

The following diagrams illustrate the relationships and workflows discussed in this guide.

Caption: Workflow for the spectral analysis of **2-(4-Methoxyphenyl)acetohydrazide**.

This guide provides a foundational understanding of the spectral characteristics of **2-(4-Methoxyphenyl)acetohydrazide**. Researchers are encouraged to use this information as a reference for their analytical and drug development endeavors.

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References

- 1. 2-(4-Methoxyphenyl)acetohydrazide | C₉H₁₂N₂O₂ | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
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